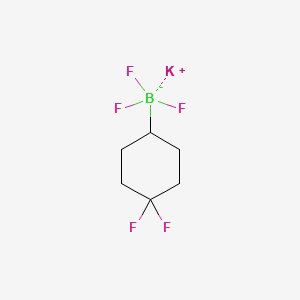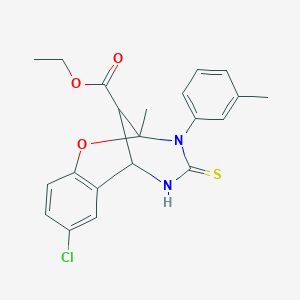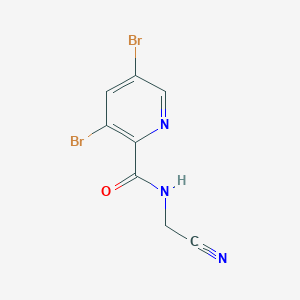![molecular formula C27H25ClN6O2S B3016664 5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline CAS No. 893276-02-3](/img/structure/B3016664.png)
5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline" is a structurally complex molecule that belongs to the class of triazoloquinazolines. This class of compounds has been the subject of various studies due to their potential biological activities and fluorescence properties.
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives often involves the condensation of different precursor molecules under specific conditions. For instance, the synthesis of [1,2,4]triazolo[5,1-b]- and [1,2,4]triazino[3,2-b]quinazolines has been achieved by ribosylation, coupling with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, and using the silylation method, followed by debenzoylation with methanolic sodium methoxide to afford the corresponding free N-nucleosides . Another approach for synthesizing [1,2,4]triazolo[4,3-α]piperazines involves the condensation of highly reactive chloromethyloxadiazoles with ethylenediamines, suggesting a novel activation mechanism for electron-deficient chloromethyloxadiazoles . Additionally, novel 2-aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline derivatives have been synthesized from 3-amino-2-methylquinazolin-4-(3H)-one with aromatic nitriles in potassium tert-butoxide under reflux conditions .
Molecular Structure Analysis
The molecular structure of triazoloquinazoline derivatives is characterized by the presence of multiple fused rings, including triazole and quinazoline moieties. These structures have been confirmed by various spectroscopic methods such as IR, 1H, 13C NMR, and elemental analysis . The presence of substituents like chlorophenyl and dimethylphenylsulfonyl groups can significantly influence the electronic and steric properties of the molecule, potentially affecting its biological activity and interaction with other molecules.
Chemical Reactions Analysis
Triazoloquinazoline derivatives can participate in various chemical reactions due to their reactive sites. The synthesis processes described in the papers involve nucleophilic substitution, condensation, and activation reactions . The reactivity of these compounds can be further explored to synthesize a wide range of derivatives with potential applications in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The spectral analysis of some synthesized nucleosides indicates that they possess fluorescence properties, which could be of interest for applications in fluorescence microscopy or as fluorescent probes . The antibacterial screening of some derivatives against various bacterial strains using the zone inhibition method suggests that these compounds could serve as potential antibacterial agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Several studies have synthesized novel compounds related to 5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline, demonstrating significant antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives showing moderate to good antimicrobial activities against various microorganisms (Bektaş et al., 2010). Similarly, Hassan (2013) reported the synthesis of new pyrazoline and pyrazole derivatives, including triazoloquinazoline compounds, with notable antibacterial and antifungal activity (Hassan, 2013).
Anticancer and Antitumor Activities
Research has also highlighted the potential anticancer activities of quinazoline derivatives. Solomon et al. (2019) designed and synthesized sulfonyl analogs derived from 4-aminoquinoline, demonstrating significant cytotoxicity against breast tumor cell lines and suggesting their potential as safer anticancer agents (Solomon et al., 2019). Another study by Li et al. (2020) focused on quinazoline derivatives containing piperazine moieties as antitumor agents, showing potent antiproliferative activities and biological activity against various cancer cell lines (Li et al., 2020).
Quality Control and Drug Development
Danylchenko et al. (2018) aimed at developing quality control methods for a leading compound among derivatives of triazoloquinazoline, highlighting its promise as an antimalarial agent and detailing methods for its quality control (Danylchenko et al., 2018).
Eigenschaften
IUPAC Name |
5-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN6O2S/c1-18-10-11-22(16-19(18)2)37(35,36)27-26-29-25(23-8-3-4-9-24(23)34(26)31-30-27)33-14-12-32(13-15-33)21-7-5-6-20(28)17-21/h3-11,16-17H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCIDEZYMCDHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC(=CC=C6)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-(4-fluorophenoxy)phenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B3016584.png)
![1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B3016585.png)
![N-[cyano(thiophen-3-yl)methyl]-2-(2-cyclohexylacetamido)propanamide](/img/structure/B3016586.png)
![tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/no-structure.png)
![Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3016589.png)
![Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3016592.png)

![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3016595.png)

![2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B3016597.png)
![3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3016600.png)
